[4-(1,3-thiazol-4-yl)phenyl]methanamine
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Overview
Description
[4-(1,3-thiazol-4-yl)phenyl]methanamine is an organic compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted phenyl isothiocyanate with an α-haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-thiazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
[4-(1,3-thiazol-4-yl)phenyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [4-(1,3-thiazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. This interaction can lead to changes in cellular processes, such as cell growth or apoptosis .
Comparison with Similar Compounds
Similar Compounds
[4-(1,3-thiazol-2-yl)phenyl]methanamine: Similar structure but with the thiazole ring attached at a different position.
[2-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine: Contains a methyl group on the thiazole ring.
[4-(3-methoxyphenyl)thiazol-2-yl)methanamine: Features a methoxy group on the phenyl ring.
Uniqueness
[4-(1,3-thiazol-4-yl)phenyl]methanamine is unique due to its specific arrangement of the thiazole and phenyl groups, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
871721-40-3 |
---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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